molecular formula C19H19ClN4O2S B2782156 1-(1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 2034618-69-2

1-(1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Cat. No. B2782156
CAS RN: 2034618-69-2
M. Wt: 402.9
InChI Key: JNHTYHWYAMTQKP-UHFFFAOYSA-N
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Description

1-(1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C19H19ClN4O2S and its molecular weight is 402.9. The purity is usually 95%.
The exact mass of the compound 1-(1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

Triazole derivatives, through their synthesis, have been shown to possess significant antibacterial and surface activity. The creation of these compounds involves complex reactions with precursors like sodium 1-(4-amino-5-mercapto-4 H -[1,2,4] triazol-3-yl) and various reagents to yield biologically active heterocycles. These compounds not only show antimicrobial activity but can also serve as surface active agents, highlighting their potential in creating substances with antibacterial properties (El-Sayed, 2006).

Catalytic Applications and Novel Syntheses

The regiocontrolled synthesis of polysubstituted pyrroles from terminal alkynes, sulfonyl azides, and allenes, facilitated by a nickel(0) catalyst, demonstrates the utility of 1-sulfonyl-1,2,3-triazoles in synthesizing complex organic structures. This process underscores the role of such compounds in advancing methodologies for creating polysubstituted pyrroles, which are valuable in various chemical synthesis applications (Miura et al., 2013).

Anticancer Potential

Research into thiophene derivatives containing 1,2,3-triazole and pyridine moieties has shown promising anticancer activity. These compounds have been subjected to in vitro cytotoxicity assessments against several human cancer cell lines, demonstrating their potential as anticancer agents. This highlights the broader applicability of triazole derivatives in developing novel therapeutic agents (Murugavel et al., 2019).

Antitumor and Antifungal Activities

Compounds such as asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains have been synthesized and shown to possess significant antitumor activity against various cell lines. This suggests the capability of triazole derivatives to act as potential leads in antitumor drug development (Hu et al., 2008). Additionally, novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives have shown efficacy against fungal strains, further highlighting the medical and biological significance of triazole derivatives (Szafrański et al., 2017).

properties

IUPAC Name

1-[1-(3-chloro-2-methylphenyl)sulfonylpyrrolidin-3-yl]-4-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2S/c1-14-17(20)8-5-9-19(14)27(25,26)23-11-10-16(12-23)24-13-18(21-22-24)15-6-3-2-4-7-15/h2-9,13,16H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHTYHWYAMTQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole

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